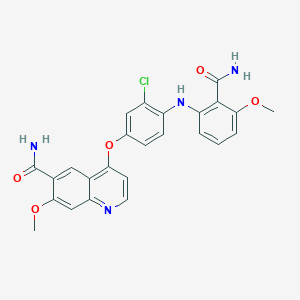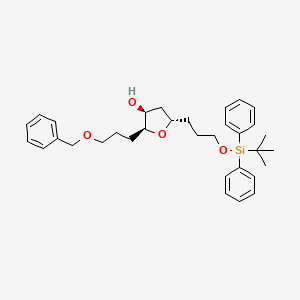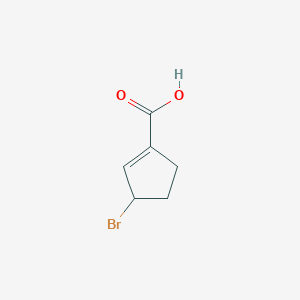
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, cyclopropyl, methoxy, and methylsulfonyl groups
Méthodes De Préparation
The synthesis of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution and cyclopropanation reactions. One common synthetic route involves the following steps:
Electrophilic Aromatic Substitution: Introduction of the chlorine and methoxy groups onto the benzene ring.
Cyclopropanation: Formation of the cyclopropyl group via a cyclopropanation reaction.
Sulfonylation: Introduction of the methylsulfonyl group using a sulfonyl chloride reagent under basic conditions.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: Lacks the cyclopropyl and methylsulfonyl groups, resulting in different chemical and biological properties.
1-Chloro-2-methylsulfonylbenzene: Lacks the cyclopropyl and methoxy groups, leading to variations in reactivity and applications.
1-Chloro-5-cyclopropylbenzene: Lacks the methoxy and methylsulfonyl groups, affecting its overall chemical behavior.
Propriétés
Formule moléculaire |
C11H13ClO3S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
1-chloro-5-cyclopropyl-4-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C11H13ClO3S/c1-15-10-6-11(16(2,13)14)9(12)5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
GVNGNHHWVODGTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C2CC2)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


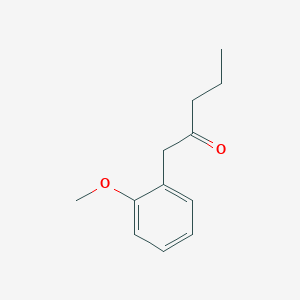
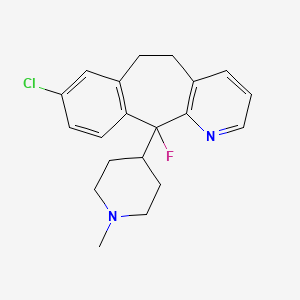

![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)


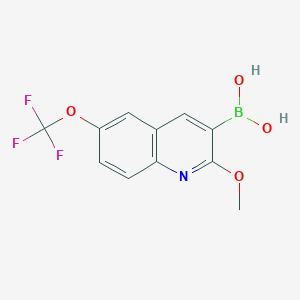
![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)

![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
